![molecular formula C17H20N2O3S B5326525 1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide](/img/structure/B5326525.png)
1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
- The synthesis of related arylsulfonamide compounds, such as (piperazin-1-yl-phenyl)-arylsulfonamides, has been explored in depth. These compounds have shown high affinities for serotonin receptors, indicating a sophisticated synthetic process involving naphthalene derivatives (Park et al., 2010).
Molecular Structure Analysis
- The molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors has been studied, indicating the significance of molecular conformation for receptor binding (Shim et al., 2002).
Chemical Reactions and Properties
- Piperidine derivatives have been explored for various chemical reactions, indicating the reactivity and functional group compatibility of such structures. For example, the synthesis and anti-acetylcholinesterase activity of certain piperidine derivatives have been studied (Sugimoto et al., 1990).
Physical Properties Analysis
- The physical properties of piperidine derivatives, including solubility and stability, can be inferred from the synthesis and characterization of similar compounds. For example, the synthesis of poly(thioether-imide-sulfones) based on bis(naphthalimido) diphenylsulfone provides insights into solubility and thermal stability (Sonpatki et al., 1999).
Chemical Properties Analysis
- The chemical properties of 1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide can be extrapolated from studies on similar sulfonamide compounds. Research on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives provides insights into chemical reactivity and potential biological activity (Cioffi et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(methylsulfonyl)-N-1-naphthyl-3-piperidinecarboxamide is the Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a key regulator for balancing oxygen in cells and is a transcription factor that regulates the expression of target genes involved in oxygen homeostasis in response to hypoxia . It plays multiple roles in the pathophysiology of various diseases, including cancer .
Mode of Action
It can be inferred from the related compounds that it may inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . This enzyme plays a crucial role in the catabolism of tyrosine, a process that produces fumarate and acetoacetate, which are intermediates in energy-producing metabolic pathways .
Biochemical Pathways
tyrosine catabolism pathway and the Krebs cycle . By inhibiting HPPD, the compound could disrupt the breakdown of tyrosine, leading to an accumulation of tyrosine and a decrease in the production of fumarate and acetoacetate . This could potentially disrupt energy production in cells.
Pharmacokinetics
It can be inferred from related compounds that it may have good bioavailability
Result of Action
Based on its target and mode of action, it can be inferred that the compound may have potential anti-cancer effects by inhibiting hif-1 .
Action Environment
It can be inferred from related compounds that factors such as ph, temperature, and the presence of other substances could potentially influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19-11-5-8-14(12-19)17(20)18-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTFNPNIWYTYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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